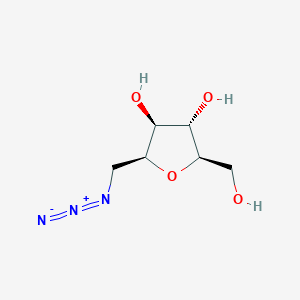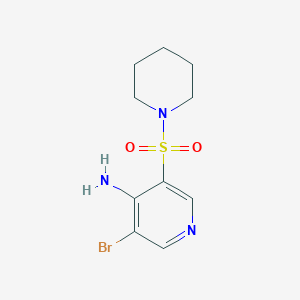![molecular formula C16H24O10 B11824946 [(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of mannose to form 3,4,6-tri-O-acetyl-D-mannopyranose. This intermediate is then reacted with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethylidene group at the 1,2-position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxyethylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Glycosylation: This compound is often used as a glycosyl donor in glycosylation reactions to form glycosidic bonds.
Acetylation and Deacetylation: The acetyl groups can be removed or replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Glycosylation: Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Deacetylation: Basic conditions, such as sodium methoxide or ammonia in methanol.
Major Products
Hydrolysis: Free mannose or partially deprotected mannose derivatives.
Glycosylation: Glycosides with various aglycones.
Deacetylation: Free hydroxyl groups on the mannose backbone.
科学的研究の応用
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of glycosylated drugs and therapeutic agents.
作用機序
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
類似化合物との比較
Similar Compounds
- 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-alpha-D-glucopyranose
- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
Uniqueness
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. The ethoxyethylidene group at the 1,2-position is particularly effective in stabilizing glycosyl cation intermediates, making it a preferred choice for certain synthetic applications .
特性
分子式 |
C16H24O10 |
|---|---|
分子量 |
376.36 g/mol |
IUPAC名 |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
InChIキー |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
異性体SMILES |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



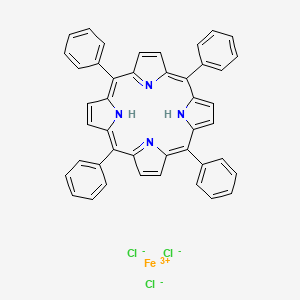
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)


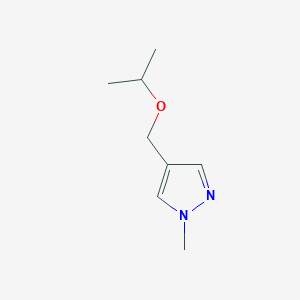
![2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11824901.png)
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)
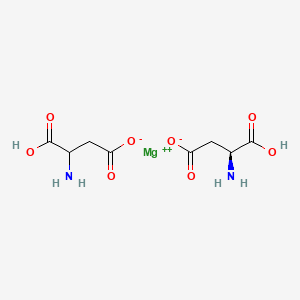
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
